3-(Ethylamino)butanoic acid
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Overview
Description
3-(Ethylamino)butanoic acid is an organic compound with the molecular formula C₆H₁₃NO₂ It is a derivative of butanoic acid, where an ethylamino group is attached to the third carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylamino)butanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of ethylamine with a suitable butanoic acid derivative under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using ethylamine and butanoic acid derivatives. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(Ethylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(ethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
3-(Methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
3-(Propylamino)butanoic acid: Contains a propylamino group, leading to different chemical properties.
3-(Butylamino)butanoic acid: Features a butylamino group, which affects its reactivity and applications.
Uniqueness: 3-(Ethylamino)butanoic acid is unique due to the specific size and properties of the ethylamino group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-(ethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5(2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCZZABOMHICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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